molecular formula C28H32N2O B12725472 N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide CAS No. 123039-60-1

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide

Cat. No.: B12725472
CAS No.: 123039-60-1
M. Wt: 412.6 g/mol
InChI Key: TZZFAPDFPWQDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol or propanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .

Scientific Research Applications

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
  • N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-methoxyphenyl)amino)propanamide

Uniqueness

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .

Properties

CAS No.

123039-60-1

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C28H32N2O/c1-22-21-29(19-18-24-12-6-3-7-13-24)23(2)20-27(22)30(26-16-10-5-11-17-26)28(31)25-14-8-4-9-15-25/h3-17,22-23,27H,18-21H2,1-2H3

InChI Key

TZZFAPDFPWQDID-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.